molecular formula C25H26N4O4S B11380201 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380201
M. Wt: 478.6 g/mol
InChI Key: USASOXQZUKQIDO-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Introduction of the 3-methylphenyl group: This can be achieved via a Friedel-Crafts acylation reaction.

    Formation of the tetrahydrofuran-2-ylmethyl carbamoyl group: This step involves the reaction of tetrahydrofuran with an isocyanate to form the carbamoyl group.

    Cyclopenta[b]thiophene synthesis: This heterocyclic ring can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic structures.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (for electrophilic substitution), nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: : Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: : The compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

    1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar core structure but lacks the tetrahydrofuran and thiophene groups.

    N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide: Similar but without the 3-methylphenyl group.

Uniqueness: The presence of both the tetrahydrofuran and thiophene rings, along with the pyridazine core and the 3-methylphenyl group, makes this compound unique. This combination of functional groups and ring systems can confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C25H26N4O4S/c1-15-5-2-6-16(13-15)29-11-10-19(30)22(28-29)24(32)27-25-21(18-8-3-9-20(18)34-25)23(31)26-14-17-7-4-12-33-17/h2,5-6,10-11,13,17H,3-4,7-9,12,14H2,1H3,(H,26,31)(H,27,32)

InChI Key

USASOXQZUKQIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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